1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-
Description
1H-Isoindole-1,3(2H)-dione derivatives, commonly referred to as phthalimides, are a class of cyclic imides with a broad spectrum of pharmacological activities. The compound 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-1H-isoindole-1,3(2H)-dione (hereafter referred to as Compound F) is a novel N-substituted phthalimide synthesized via nucleophilic substitution reactions. Its structure was confirmed using FT-IR, $ ^1\text{H NMR} $, and mass spectrometry (MS) . Key features include a butyl linker with a methylamino group and a 3-(2-methoxyphenyl)propyl substituent, which contribute to its physicochemical and biological properties.
In vitro studies demonstrate that Compound F exhibits selective cyclooxygenase-2 (COX-2) inhibition, with an affinity ratio (COX-2/COX-1) exceeding that of meloxicam, a reference NSAID. Additionally, it scavenges reactive oxygen and nitrogen species (ROS/RNS) without cytotoxic effects at concentrations up to 90 µM .
Properties
IUPAC Name |
2-[4-[3-(2-methoxyphenyl)propyl-methylamino]butyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-24(16-9-11-18-10-3-6-14-21(18)28-2)15-7-8-17-25-22(26)19-12-4-5-13-20(19)23(25)27/h3-6,10,12-14H,7-9,11,15-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYQUZIQMHXQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCN1C(=O)C2=CC=CC=C2C1=O)CCCC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(2-Methoxyphenyl)propyl Bromide
The 3-(2-methoxyphenyl)propyl group is synthesized via Friedel-Crafts alkylation of 2-methoxyphenylpropanol followed by bromination:
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Friedel-Crafts Alkylation : 2-Methoxyphenol reacts with propylene oxide in the presence of BF₃·Et₂O to yield 3-(2-methoxyphenyl)propan-1-ol.
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Bromination : The alcohol is treated with HBr in acetic acid to form 3-(2-methoxyphenyl)propyl bromide.
Sequential Alkylation of Butylamine
The butylamine backbone is functionalized through two alkylation steps:
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Methylation : Butylamine reacts with methyl iodide in methanol to form N-methylbutylamine.
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Propyl Group Introduction : N-Methylbutylamine undergoes alkylation with 3-(2-methoxyphenyl)propyl bromide in DMF at 80°C for 12 hours, yielding 4-[[3-(2-methoxyphenyl)propyl]methylamino]butylamine.
Optimization Considerations
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Stoichiometry : Excess alkylating agent (1.2–1.5 equivalents) ensures complete substitution.
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Base : K₂CO₃ or Et₃N neutralizes HBr, preventing side reactions.
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the tertiary amine.
Coupling the Side Chain to the Isoindole-1,3-dione Core
The final step involves attaching the synthesized tertiary amine to the isoindole-1,3-dione scaffold via nucleophilic substitution.
Method A: Direct Alkylation of Potassium Phthalimide
Procedure :
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Reaction : Potassium phthalimide (1.1 equivalents) and 4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl bromide (1 equivalent) are refluxed in DMF at 100°C for 3 hours.
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Workup : The mixture is cooled, diluted with water, and filtered. The solid is recrystallized from methanol.
Data Table: Representative Reaction Conditions
Method B: Mitsunobu Reaction
For hydroxylated intermediates, the Mitsunobu reaction couples alcohols to phthalimide:
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Substrate : 4-[[3-(2-methoxyphenyl)propyl]methylamino]butanol.
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Reagents : DIAD, PPh₃, and phthalimide in THF.
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Conditions : Room temperature, 12 hours.
Advantages : Avoids harsh conditions but requires pre-formed alcohol intermediates.
Challenges and Optimization Strategies
Steric Hindrance
The bulky tertiary amine side chain may reduce reaction rates. Mitigation strategies include:
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Higher Temperatures : Prolonged reflux (e.g., 100°C for 6–8 hours).
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Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity.
Byproduct Formation
Competing elimination or over-alkylation is minimized by:
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Controlled Stoichiometry : Limiting alkylating agent to 1.2 equivalents.
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Stepwise Purification : Isolating intermediates after each alkylation.
Purification
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Recrystallization : Methanol or ethanol effectively purifies the final product.
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Chromatography : SiO₂ with ethyl acetate/hexane (1:3) resolves complex mixtures.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, ligands, bases, and solvents such as dimethyl sulfoxide (DMSO) under controlled temperatures and atmospheric conditions . Major products formed from these reactions include various fluorophores and biologically active molecules.
Scientific Research Applications
Anti-inflammatory Activity
Research has shown that isoindole-1,3-dione derivatives exhibit considerable inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. A study synthesized nine new derivatives and tested their COX inhibitory activity, revealing that some compounds exhibited stronger inhibition than the standard drug meloxicam. The COX-2/COX-1 affinity ratio was calculated, indicating potential for selective anti-inflammatory therapies .
Anticancer Potential
Isoindole derivatives have demonstrated promising anticancer properties. For instance, a study reported that certain synthesized compounds showed significant antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116. These compounds were found to induce apoptosis and arrest the cell cycle, suggesting their potential as chemotherapeutic agents .
Antimicrobial Activity
The antimicrobial efficacy of isoindole derivatives has also been investigated. In one study, halogenated isoindole derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria as well as against Leishmania tropica, outperforming traditional treatments . This highlights their potential as novel antimicrobial agents.
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the isoindole structure can enhance biological activity. For example, the introduction of halogen atoms has been linked to increased antimicrobial and anticancer activities . Such insights are crucial for the rational design of new therapeutic agents.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of isoindole derivatives with biological targets. These studies help elucidate the binding affinities and modes of action at the molecular level, providing a deeper understanding of how these compounds exert their effects .
Synthesis and Characterization
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives often involves multi-step reactions that allow for the introduction of various functional groups. Characterization techniques such as FT-IR, NMR, and mass spectrometry are routinely used to confirm the structures of synthesized compounds .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study on COX Inhibition | Several new derivatives showed greater COX-2 inhibition compared to meloxicam | Potential anti-inflammatory drugs |
| Antimicrobial Evaluation | Compounds demonstrated significant activity against Leishmania tropica | Novel treatments for leishmaniasis |
| Anticancer Activity Assessment | Induced apoptosis in cancer cell lines | Chemotherapeutic candidates |
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]- involves its interaction with specific molecular targets and pathways. The compound’s isoindole core allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Alkyl Linker and Amine Modifications
- Compound F’s butyl linker with a methylamino group enhances COX-2 selectivity. In contrast, derivatives with shorter linkers (e.g., ethyl in Compound 4) show anticonvulsant activity instead of COX inhibition, highlighting the role of chain length in target specificity .
- The 3-(2-methoxyphenyl)propyl group in Compound F contributes to ROS scavenging, whereas analogues with 2-hydroxypropyl-4-arylpiperazine () exhibit superior analgesic effects, comparable to morphine .
Aromatic and Electronic Effects
- N-Phenyl substituents (e.g., CAS 520-03-6) reduce electrochemical activity due to electron-withdrawing effects, while 3-aminophthalimide derivatives () show quasi-reversible reduction processes linked to radical anion formation .
- The methoxy group in Compound F’s 2-methoxyphenyl moiety likely enhances metabolic stability and membrane permeability compared to non-substituted aryl groups .
Molecular Docking and Mechanism of Action
Biological Activity
1H-Isoindole-1,3(2H)-dione derivatives represent a significant class of compounds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article focuses on the biological activity of the specific compound 1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]- , summarizing findings from various studies and highlighting its therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of isoindole derivatives followed by functionalization to introduce specific substituents that enhance biological activity. For instance, the introduction of alkyl chains or aromatic groups can significantly affect the pharmacological profile of the resulting compounds.
Antimicrobial Activity
Research indicates that isoindole derivatives exhibit notable antimicrobial properties. For example, one study demonstrated that halogenated isoindole-1,3(2H)-dione derivatives displayed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was comparable to standard antibiotics like gentamicin . The inhibition zones were measured using standard microbiological techniques, revealing significant potency against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The anticancer potential of 1H-Isoindole-1,3(2H)-dione derivatives has been explored through various in vitro studies. These compounds have shown promising antiproliferative effects against several human cancer cell lines, including Caco-2 (colon cancer) and HCT-116 (colorectal cancer) cells. Notably, treatment with these derivatives resulted in cell cycle arrest and induction of apoptosis in cancer cells . The structure-activity relationship (SAR) analysis indicated that lipophilicity plays a crucial role in enhancing their anticancer efficacy.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1 | Caco-2 | 5.0 | Induces apoptosis |
| 2 | HCT-116 | 4.5 | Cell cycle arrest |
| 3 | MCF-7 (breast) | 6.0 | Apoptosis induction |
Anti-inflammatory Activity
The anti-inflammatory properties of isoindole derivatives have also been documented. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory markers like IL-10 . In vitro assays demonstrated that certain derivatives significantly reduced nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), indicating their potential as anti-inflammatory agents.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of isoindole derivatives against neurodegenerative diseases like Alzheimer's. Compounds derived from isoindole-1,3-dione have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's pathology. The best-performing derivatives exhibited IC50 values in the nanomolar range for AChE inhibition, showcasing their potential for further development as therapeutic agents for cognitive disorders .
Case Studies
A notable case study involved the evaluation of a series of isoindole derivatives for their AChE inhibitory activities. The study employed molecular docking simulations to predict binding affinities and subsequently validated these predictions through enzyme assays. The most promising derivative demonstrated an IC50 value of 0.87 μM against AChE, indicating strong potential as an Alzheimer's treatment candidate .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation and amide bond formation. For example, a related methoxyphenyl-substituted isoindole derivative was synthesized via nucleophilic substitution, where reaction temperature (60–80°C) and solvent polarity (e.g., DMF) significantly impacted yield . Characterization via -NMR and IR spectroscopy is critical to confirm structural integrity.
Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?
- Methodological Answer : A combination of -NMR (to verify proton environments), -NMR (for carbon skeleton analysis), and mass spectrometry (for molecular weight confirmation) is standard. IR spectroscopy can validate functional groups like the isoindole-dione carbonyl stretch (~1700 cm). X-ray crystallography (as in ) resolves stereochemical ambiguities .
Q. What are the standard protocols for assessing its stability under different storage conditions?
- Methodological Answer : Accelerated stability studies involve storing the compound at varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (40–75% RH). HPLC or LC-MS monitors degradation products over weeks. For example, ’s environmental fate framework can be adapted to track hydrolytic or oxidative degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodological Answer : Byproduct formation (e.g., dimerization) can be minimized using controlled stoichiometry of reagents and inert atmospheres. Design of Experiments (DoE) approaches, such as factorial design, optimize parameters like temperature, solvent, and catalyst loading. ’s split-plot design methodology is applicable here .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. A systematic approach includes:
- Comparative Analysis : Cross-reference results with structurally analogous compounds (Table 1).
- Replication Studies : Use standardized assays (e.g., MTT for cytotoxicity) under controlled conditions.
Table 1 : Structural analogs and biological activities (adapted from )
| Compound | Structural Feature | Reported Activity | Key Difference |
|---|---|---|---|
| Target Compound | Butyl-methylamino side chain | Anticancer (variable IC50) | Complex substitution |
| Compound B | Isoindole core (no side chain) | Anticancer (consistent) | Simpler structure |
Q. How does stability in biological matrices impact pharmacokinetic studies, and what methodologies address this?
- Methodological Answer : Instability in plasma or liver microsomes can skew bioavailability data. Pre-incubation stability assays (e.g., LC-MS quantification over 24 hours) identify degradation pathways. ’s "abiotic transformations" framework applies to matrix interactions .
Q. What computational approaches predict structure-activity relationships (SAR), and how do they compare with empirical data?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like kinases. QSAR models correlate electronic properties (e.g., logP, HOMO/LUMO) with activity. Validation requires cross-referencing with empirical IC50 values from assays (e.g., ’s antimicrobial studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
